molecular formula C6H4Cl2NaO4S+ B1663329 Sodium 3,5-dichloro-2-hydroxybenzenesulfonate CAS No. 54970-72-8

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate

Cat. No.: B1663329
CAS No.: 54970-72-8
M. Wt: 266.05 g/mol
InChI Key: NMWCVZCSJHJYFW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of DHBS are peroxidase enzymes . These enzymes play a crucial role in various biological processes, including the breakdown of hydrogen peroxide and the regulation of reactive oxygen species.

Mode of Action

DHBS interacts with its targets by participating in chromogenic reactions . Specifically, it is used in conjunction with 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2) for the chromogenic quantitation of peroxidase in coupled enzymatic reactions .

Biochemical Pathways

The interaction of DHBS with peroxidase enzymes affects the hydrogen peroxide breakdown pathway . This can influence the regulation of reactive oxygen species, which are involved in various cellular processes, including cell signaling and homeostasis.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of DHBS’s action primarily involve the regulation of reactive oxygen species . By influencing the activity of peroxidase enzymes, DHBS can affect the balance of these species within cells, potentially impacting various cellular functions.

Action Environment

While specific environmental factors influencing DHBS’s action are not detailed in the search results, it’s worth noting that many factors can influence the action, efficacy, and stability of a compound. These can include temperature, pH, and the presence of other compounds or enzymes. For DHBS, its stability at room temperature suggests it may be relatively stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3,5-dichloro-2-hydroxybenzenesulfonate typically involves the sulfonation of 3,5-dichloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid . The reaction conditions usually include controlled temperature and pH to ensure the formation of the desired sulfonate product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Sodium 3,5-dichloro-2-hydroxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzenesulfonates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which make it particularly suitable for use in chromogenic assays. Its high solubility in water and stability under various conditions also contribute to its widespread use in scientific research and industrial applications .

Properties

CAS No.

54970-72-8

Molecular Formula

C6H4Cl2NaO4S+

Molecular Weight

266.05 g/mol

IUPAC Name

sodium;3,5-dichloro-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1

InChI Key

NMWCVZCSJHJYFW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+]

Isomeric SMILES

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl.[Na+]

Key on ui other cas no.

54970-72-8

Pictograms

Irritant

Related CAS

95041-38-6

Synonyms

DHBS
dibutyldihydrostilbestrol
dibutyldihydrostilboestrol
dihydrodibutylstilbestrol
dihydrodibutylstilbestrol, (alpha,alpha)-isomer
dihydrodibutylstilbestrol, (R*,R*)-(+-)-isomer
dihydrodibutylstilbestrol, (R*,S*)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
Reactant of Route 2
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
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Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
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Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
Reactant of Route 5
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
Reactant of Route 6
Sodium 3,5-dichloro-2-hydroxybenzenesulfonate

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